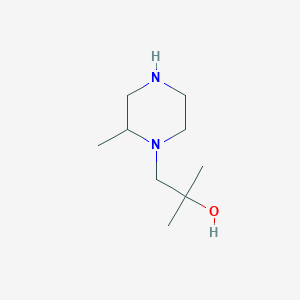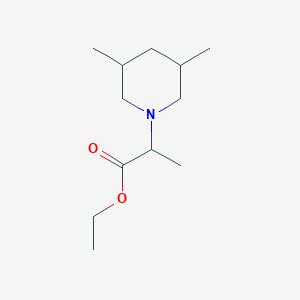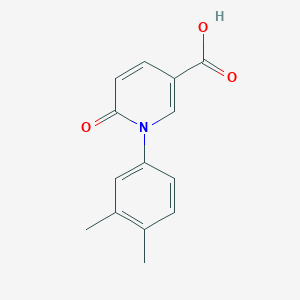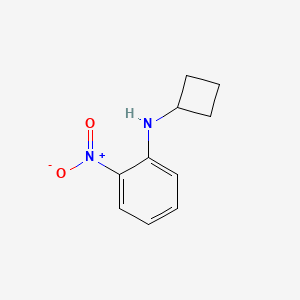
2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would include a piperazine ring, which is a six-membered ring with two nitrogen atoms. It would also have a propan-2-ol moiety, which includes a hydroxyl group (an oxygen and hydrogen atom) attached to a carbon atom .Chemical Reactions Analysis
The compound contains a hydroxyl group, which is a functional group that often participates in chemical reactions. For example, it could potentially undergo reactions typical of alcohols, such as oxidation or esterification .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activities
- A study synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, including compounds similar to 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, as Src kinase inhibitors and evaluated their anticancer activity. One compound exhibited significant inhibitory potency against Src kinase and showed potential in inhibiting the growth of breast carcinoma cells (Sharma et al., 2010).
Structural and Crystallographic Studies
- The crystal structures of new solvates of olanzapine, a compound closely related to 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, were examined. This study provides insights into the molecular conformations and interactions in these structures (Bojarska et al., 2013).
Synthesis, Characterization, and Optical Spectroscopic Studies
- Novel thiophene-2-carboxaldehyde derivatives, similar in structure to 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, were synthesized and characterized. These compounds showed promising antibacterial, antifungal activity, and less toxicity. Optical spectroscopic and docking studies were conducted to understand their binding characteristics and pharmacokinetic mechanisms (Shareef et al., 2016).
PPARgamma Agonists Development
- Research on the development of PPARgamma agonists included the synthesis of derivatives related to 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol. This study contributed to understanding the structural requirements for PPARgamma binding, functional activity, and aqueous solubility (Collins et al., 1998).
Polymorphic Forms of Psychotropic Agents
- A study on olanzapine, a psychotropic agent similar to 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, identified a new polymorphic form. This research aids in understanding the diverse crystal structures and molecular interactions of such compounds (Thakuria & Nangia, 2011).
Synthesis of α1 Receptor Antagonists
- A series of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives were synthesized, aiming to develop α1 receptor antagonists. This research demonstrates the effectiveness of this approach in synthesizing compounds with potential pharmacological applications (Hon, 2013).
Improving Learning and Memory Functions
- Derivatives of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol were studied for their effects on learning and memory dysfunction in mice. These compounds showed promising results in improving cognitive functions (Hong-ying, 2012).
Propiedades
IUPAC Name |
2-methyl-1-(2-methylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-10-4-5-11(8)7-9(2,3)12/h8,10,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAMZJKMKXIIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1427948.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B1427953.png)



![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)





